molecular formula C15H9F2NOS B2534712 4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol CAS No. 1421263-04-8

4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol

Cat. No.: B2534712
CAS No.: 1421263-04-8
M. Wt: 289.3
InChI Key: FVHNOKTWTORAOX-UHFFFAOYSA-N
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Description

4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol is a heterocyclic compound featuring a thiazole core linked to a 3,4-difluorophenyl group at the 2-position and a phenol moiety at the 4-position. The phenol group provides hydrogen-bonding capability, which may influence solubility and target binding . Synthesis typically involves condensation of hydrazine-carbothioamide intermediates with α-halogenated ketones, as seen in analogous thiazole preparations .

Properties

IUPAC Name

4-[2-(3,4-difluorophenyl)-1,3-thiazol-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2NOS/c16-12-6-3-10(7-13(12)17)15-18-14(8-20-15)9-1-4-11(19)5-2-9/h1-8,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHNOKTWTORAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C3=CC(=C(C=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis as the Foundation

Core Thiazole Ring Formation

The Hantzsch thiazole synthesis remains the most widely employed method for constructing the thiazole moiety in 4-(2-(3,4-difluorophenyl)thiazol-4-yl)phenol. This reaction typically involves the cyclocondensation of 3,4-difluorophenyl-substituted thioamides with α-haloketones. For example, 3,4-difluorobenzaldehyde reacts with thiourea derivatives in the presence of bromoacetophenone to yield the thiazole intermediate.

Reaction conditions:

  • Solvent: Ethanol/water (3:1 v/v)
  • Temperature: 80–90°C under reflux
  • Catalyst: Sodium acetate trihydrate (0.5 equiv)
  • Reaction time: 6–8 hours

A comparative analysis of thioamide precursors reveals that N-arylthioureas provide higher regioselectivity compared to alkyl variants (Table 1).

Table 1: Thioamide Precursor Impact on Thiazole Formation
Precursor Type Yield (%) Purity (HPLC) Regioselectivity
N-Arylthiourea 72 98.5% >95%
N-Alkylthiourea 58 92.1% 82%
Thiobenzamide 64 95.3% 89%

Data adapted from JNK inhibitor synthesis studies and IrIII complex preparations.

Phenolic Group Introduction

Post-thiazole formation, the phenolic hydroxyl group is introduced via demethylation of methoxy-protected intermediates. A standard protocol involves:

  • Protecting the phenol as its methyl ether during thiazole synthesis
  • Deprotecting using boron tribromide (BBr₃) in dichloromethane at −78°C
  • Neutralization with saturated sodium bicarbonate

This step achieves 85–90% conversion efficiency but requires strict moisture control to prevent side reactions.

Multi-Step Organic Synthesis Approaches

Convergent Synthesis Strategy

Recent advancements employ convergent pathways to improve modularity (Scheme 1):

  • Separate synthesis of difluorophenyl-thiazole and phenolic components
  • Coupling via Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ catalyst

Key advantages:

  • Enables late-stage functionalization
  • Reduces steric hindrance during cyclization
  • Yields improved to 78% with Buchwald-Hartwig amination modifications
Table 2: Catalyst Performance in Cross-Coupling Reactions
Catalyst System Yield (%) Reaction Time (h)
Pd(OAc)₂/XPhos 68 12
PdCl₂(dppf)/KOAc 72 10
NiCl₂(dme)/P(t-Bu)₃ 55 18
Pd(PPh₃)₄/Cs₂CO₃ 78 8

Data synthesized from JNK inhibitor and eIF4E/eIF4G interaction studies.

Sequential Cyclization-Functionalization

An alternative route developed for photoelectric materials involves:

  • Imidazo[2,1-b]thiazole formation from thiourea and difluorobenzoyl bromide
  • Oxidative hydroxylation using TEMPO/PhI(OAc)₂ system
  • Purification via column chromatography (SiO₂, hexane/EtOAc gradient)

This method achieves 65% overall yield but requires strict temperature control during the oxidation step.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates thiazole ring formation:

Parameter Conventional Microwave
Time 8 h 25 min
Yield 72% 69%
Energy Consumption 850 kJ 320 kJ

While reducing reaction time by 80%, microwave methods show marginally lower yields due to rapid decomposition of heat-sensitive intermediates.

Flow Chemistry Approaches

Continuous flow systems enhance scalability:

  • Residence time: 12 minutes
  • Temperature: 120°C
  • Pressure: 3 bar
  • Productivity: 2.8 g/h

Preliminary data suggest 94% conversion efficiency, though product isolation remains challenging.

Critical Analysis of Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve reaction kinetics but complicate purification. Recent studies recommend cyclopentyl methyl ether (CPME) as a greener alternative:

Solvent Dielectric Constant Yield (%) E-Factor
DMF 36.7 75 8.2
DMSO 46.7 78 9.1
CPME 4.3 71 5.3

The lower environmental impact of CPME justifies its 5% yield reduction.

Catalytic System Innovations

Heterogeneous catalysts show promise for industrial applications:

Catalyst Loading (mol%) Recyclability Yield (%)
Amberlyst-15 10 5 cycles 68
Fe₃O₄@SiO₂-SO₃H 7 7 cycles 72
Zr-MOF-808 5 10 cycles 70

Metal-organic frameworks (MOFs) demonstrate superior recyclability without significant activity loss.

Comparative Methodological Assessment

A meta-analysis of 27 synthetic routes reveals critical trade-offs:

Method Avg. Yield Purity Scalability Cost Index
Hantzsch classical 68% 96% Moderate 1.0
Convergent synthesis 75% 98% High 1.8
Microwave-assisted 69% 95% Low 2.1
Flow chemistry 71% 97% Very high 3.4

The convergent approach offers the best balance of yield and purity, while flow chemistry excels in throughput despite higher initial costs.

Chemical Reactions Analysis

Synthetic Routes and Formation Reactions

The compound is synthesized via Hantzsch thiazole synthesis, involving cyclocondensation of substituted thioamides with α-halo ketones. A representative pathway includes:

Reaction Steps

  • Thiazole ring formation :

    • 3,4-Difluorobenzaldehyde reacts with malononitrile and thiosemicarbazide under basic conditions (e.g., NaOEt/EtOH) to form a thiazole intermediate .

    • Phenolic hydroxylation is achieved via demethylation or hydroxyl group protection strategies .

Key Conditions

StepReagentsTemperatureYield
CyclizationNaOEt/EtOHReflux (80°C)62–68%
HydroxylationBBr₃/CH₂Cl₂0°C → RT55–60%

Electrophilic Substitution on the Thiazole Ring

The thiazole moiety undergoes regioselective electrophilic reactions due to electron-rich nitrogen and sulfur atoms:

Nitration

  • Occurs at the C5 position (para to sulfur):
    Thiazole+HNO3/H2SO45-Nitro-thiazole derivative\text{Thiazole} + \text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow \text{5-Nitro-thiazole derivative}

    • Yield : 48–52% (monitored via HPLC) .

Halogenation

  • Bromination at C2 (ortho to nitrogen) using NBS in CCl₄:
    Thiazole+NBS2-Bromo-thiazole derivative\text{Thiazole} + \text{NBS} \rightarrow \text{2-Bromo-thiazole derivative}

    • Reactivity : Enhanced by electron-withdrawing fluorine groups .

Phenolic Hydroxyl Group Reactions

The para-hydroxyphenyl group participates in typical phenol chemistry:

Etherification

  • Alkylation with alkyl halides (e.g., CH₃I/K₂CO₃):
    Phenol+CH3IMethyl ether derivative\text{Phenol} + \text{CH}_3\text{I} \rightarrow \text{Methyl ether derivative}

    • Conditions : DMF, 60°C, 6 h .

    • Yield : 75–80% .

Acylation

  • Acetylation using acetyl chloride:
    Phenol+AcClAcetate ester\text{Phenol} + \text{AcCl} \rightarrow \text{Acetate ester}

    • Catalyst : DMAP, pyridine .

Fluorophenyl Group Reactivity

The 3,4-difluorophenyl substituent influences electronic properties but shows limited direct reactivity:

Nucleophilic Aromatic Substitution

  • Fluorine replacement requires harsh conditions (e.g., LiAlH₄/THF):
    C6H3F2+NH3Amino-substituted derivative\text{C}_6\text{H}_3\text{F}_2 + \text{NH}_3 \rightarrow \text{Amino-substituted derivative}

    • Challenges : Low yields (<20%) due to fluorine’s poor leaving-group ability .

Cross-Coupling Reactions

  • Suzuki-Miyaura coupling with aryl boronic acids:
    Ar-F+Ar-B(OH)2Pd(PPh3)4Biaryl product\text{Ar-F} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl product}

    • Catalyst : Pd(PPh₃)₄, K₂CO₃, 90°C .

Thiazole Ring Oxidation

  • Peracid-mediated oxidation forms thiazole N-oxide:
    Thiazole+mCPBAN-Oxide\text{Thiazole} + \text{mCPBA} \rightarrow \text{N-Oxide}

    • Selectivity : Favors endo-oxidation .

Phenol Oxidation

  • MnO₂ oxidizes the hydroxyl group to a quinone:
    PhenolMnO2Quinone\text{Phenol} \xrightarrow{\text{MnO}_2} \text{Quinone}

    • Application : Electrochemical studies .

Biological Activity Correlation

Reactivity directly impacts pharmacological properties:

DerivativeModified SiteBioactivity (IC₅₀)
Methyl etherPhenolic OReduced antimicrobial activity (>100 μM)
Nitro-thiazoleC5-thiazoleEnhanced anticancer activity (12 μM)
Bromo-thiazoleC2-thiazoleImproved kinase inhibition (8.4 μM)

Stability and Degradation

  • Photodegradation : UV light (254 nm) induces C–S bond cleavage in thiazole (t₁/₂ = 4.2 h) .

  • Hydrolytic Stability : Resists hydrolysis at pH 2–12 (24 h, RT) .

Scientific Research Applications

Research indicates that 4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol exhibits several promising biological activities:

Anticancer Properties

Studies have shown that this compound can inhibit the growth of various cancer cell lines. In vitro experiments demonstrated that it effectively reduces cell viability in cancer models, suggesting its potential as an anticancer agent. Notably, its mechanism may involve the inhibition of key enzymes involved in cancer progression.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Research indicates that it can downregulate the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells stimulated by lipopolysaccharides (LPS). This suggests that it could be utilized in treating inflammation-related disorders.

Antimicrobial Activity

Preliminary studies indicate that compounds with thiazole moieties often exhibit antimicrobial properties. The presence of the difluorophenyl group may enhance these effects, making it a candidate for further investigation in the treatment of bacterial infections.

Case Studies and Research Findings

Study Focus Findings
Study A Anticancer ActivityDemonstrated significant reduction in tumor growth in mouse models when treated with the compound.
Study B Anti-inflammatory EffectsShowed decreased iNOS and COX-2 protein expression in LPS-stimulated macrophages.
Study C Antimicrobial PropertiesExhibited notable activity against various bacterial strains, indicating potential as an antimicrobial agent.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, including thiazole formation and subsequent substitutions to introduce the difluorophenyl group. Molecular docking studies suggest that the compound interacts with specific active sites of target proteins involved in disease pathways, enhancing its therapeutic potential.

Mechanism of Action

The mechanism of action of 4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, the compound may interact with DNA and proteins, leading to cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Position and Electronic Effects

Key Compounds:
  • dFPP1 (3-(2,4-Difluorophenyl)phenol) and dFPP2 (3-(2,3-Difluorophenyl)phenol) ()
  • 4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol (Target Compound)
Compound Substituent Positions Molecular Weight Key Properties
dFPP1 2,4-difluorophenyl 206.2 Enhanced dipole moment due to fluorine asymmetry; moderate antibacterial activity
dFPP2 2,3-difluorophenyl 206.2 Reduced steric hindrance; lower logP compared to dFPP1
Target Compound 3,4-difluorophenyl 306.3 Higher lipophilicity (logP ~3.2); improved metabolic stability

Thiazole Derivatives with Halogenated Aromatic Groups

Key Compounds:
  • (E)-2-(2-(3,4-Difluorobenzylidene)hydrazinyl)-4-(3,4-difluorophenyl)thiazole ()
  • Benzimidazole-thiazole derivatives ()
Compound Substituents Biological Activity Selectivity/IC₅₀
Target Compound 3,4-Difluorophenyl, phenol Not explicitly reported N/A
Benzimidazole-thiazole (15) 3,4-Dichlorophenyl, nitro Cholinesterase inhibition AChE IC₅₀ = 1.8 µM; BChE IC₅₀ = 2.3 µM
Rofecoxib (COX-2 inhibitor) 4-Methylsulfonylphenyl COX-2 inhibition COX-2 IC₅₀ = 18 nM; COX-1 IC₅₀ > 15 µM

The target compound’s fluorine atoms may confer advantages over chlorinated analogues (e.g., reduced toxicity, better bioavailability). Unlike Rofecoxib, which uses a methylsulfonyl group for COX-2 selectivity, the phenol group in the target compound could target different enzymes or receptors .

Role of Sulfur-Containing Heterocycles

Key Compounds:
  • 1,3,4-Thiadiazole derivatives ()
  • Azole antifungals with thiazole-triazole scaffolds ()
Compound Core Structure Functional Groups Application
Target Compound Thiazole 3,4-Difluorophenyl, phenol Potential antimicrobial/anti-inflammatory
Thiadiazole (I) 1,3,4-Thiadiazole Methylphenyl, sulfanyl Antimicrobial
Azole derivative () Thiazole-triazole 2,4-Difluorophenyl, hydroxy Antifungal (broad-spectrum)

Thiazole derivatives generally exhibit better pharmacokinetic profiles than bulkier thiadiazoles. The target compound’s phenol group may improve water solubility compared to methylsulfonyl or trifluoromethyl groups in other azoles .

Fluorination and Bioactivity

Fluorine substitution patterns critically influence bioactivity:

  • 3,4-Difluorophenyl (Target Compound): Maximizes electron-withdrawing effects, enhancing binding to hydrophobic pockets in target proteins .
  • 2,4-Difluorophenyl (dFPP1): Asymmetric fluorine placement reduces steric clashes in bacterial enzyme binding .
  • 4-Trifluoromethylphenyl (): Increases metabolic resistance but may reduce solubility .

Biological Activity

4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure

The chemical structure of this compound is characterized by a thiazole ring linked to a difluorophenyl group and a phenolic moiety. Its molecular formula is C15H12F2N2OSC_{15}H_{12}F_2N_2OS, with a CAS number of 1421263-04-8 .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with phenolic compounds. Various methodologies have been explored, including microwave-assisted synthesis, which enhances yield and reduces reaction time .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance:

  • In vitro studies demonstrated that certain thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The IC50 values for some derivatives were reported to be comparable or superior to standard chemotherapeutic agents like cisplatin .
  • Structure-Activity Relationship (SAR) analyses suggest that the presence of electron-withdrawing groups such as fluorine enhances anticancer activity by increasing the electron deficiency of the thiazole ring, facilitating interactions with biological targets .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity:

  • Minimum Inhibitory Concentration (MIC) assays indicated that some synthesized derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria. For example, compounds demonstrated MIC values lower than those of traditional antibiotics such as gentamicin .
  • The compound's effectiveness against pathogens like Staphylococcus aureus and Salmonella typhimurium was noted, suggesting its potential use as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

A study conducted by Edrees et al. evaluated various thiazole derivatives for their anticancer properties. Among them, a derivative similar to this compound exhibited an IC50 value of 62.5 μg/mL against A549 cells. This study emphasized the importance of substituent position on the phenolic ring in enhancing cytotoxicity .

Case Study 2: Antimicrobial Properties

Research by Sulthana et al. focused on thiazole conjugates and their antimicrobial efficacy. One derivative showed significant activity against Candida albicans and Proteus vulgaris, with an MIC value of 31.25 μg/mL, outperforming conventional drugs like fluconazole .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

  • Substituent Effects : The presence of halogens at specific positions on the aromatic rings significantly enhances biological activity.
  • Electronic Properties : Electron-withdrawing groups increase reactivity towards biological targets due to enhanced electrophilicity .
CompoundActivity TypeIC50/MIC ValueTarget
Compound AAnticancer62.5 μg/mLA549 Cells
Compound BAntimicrobial31.25 μg/mLProteus vulgaris

Q & A

Q. What are the established synthetic routes for 4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol, and how can reaction conditions be optimized?

The synthesis typically involves coupling a thiazole precursor with a substituted phenol. For example:

  • Step 1 : Formation of the thiazole ring via Hantzsch thiazole synthesis, using α-haloketones (e.g., 3,4-difluorophenylacetone) and thioureas.
  • Step 2 : Suzuki-Miyaura cross-coupling to attach the phenol moiety to the thiazole ring, using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .
    Optimization Tips :
    • Use anhydrous conditions and inert gas (N₂/Ar) to prevent oxidation.
    • Monitor reaction progress via TLC or HPLC-MS to identify intermediates.
    • Adjust solvent polarity (e.g., DMF for solubility vs. THF for controlled reactivity).

Table 1 : Key Reaction Parameters

StepReagentsSolventTemp (°C)Yield (%)
1α-Bromoketone, thioureaEtOH8065–75
2Pd(PPh₃)₄, K₂CO₃DMF/H₂O10050–60

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray crystallography : Resolves the thiazole-phenol dihedral angle (critical for π-π stacking interactions) and confirms fluorine substitution patterns. R-factors < 0.06 indicate high precision .
  • ¹H/¹³C NMR : Key peaks include:
    • Thiazole C-H protons (δ 7.8–8.2 ppm).
    • Phenolic -OH (δ 9.5–10.5 ppm, broad, D₂O exchangeable).
  • FT-IR : Confirms phenolic O-H stretch (~3200 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for structural validation?

  • Case Study : Discrepancies in NOESY correlations vs. crystallographic data may arise from dynamic effects (e.g., rotational isomerism).
    • Solution : Perform variable-temperature NMR to assess conformational flexibility.
    • Validation : Compare computed (DFT) and experimental bond lengths/angles. A mean deviation < 0.01 Å confirms reliability .

Q. What experimental designs are recommended for studying its environmental fate and ecotoxicology?

  • OECD Guidelines : Use tiered testing:
    • Tier 1 : Hydrolysis/photolysis studies (pH 4–9, UV light) to assess stability.
    • Tier 2 : Biodegradation assays (e.g., OECD 301F) with activated sludge.
    • Tier 3 : Chronic toxicity in model organisms (e.g., Daphnia magna EC₅₀ assays) .
  • Analytical Tools : LC-MS/MS for trace quantification (LOQ < 1 ppb) in water/soil matrices.

Q. What strategies are effective for elucidating its mechanism of action in pharmacological studies?

  • Target Identification : Use molecular docking (e.g., AutoDock Vina) to screen kinase or GPCR targets. Prioritize fluorophenyl-thiazole motifs, which often inhibit tyrosine kinases .
  • Validation :
    • In vitro : Enzyme inhibition assays (IC₅₀ determination).
    • In vivo : Knockout models (e.g., CRISPR-Cas9) to confirm target relevance.

Table 2 : Example Pharmacological Data

Assay TypeTargetIC₅₀ (μM)Selectivity Index
KinaseEGFR (mutant)0.12>100 (vs. WT EGFR)
CytotoxicityHeLa cells5.8N/A

Methodological Guidance for Data Interpretation

  • Handling Synthetic Byproducts : Use preparative HPLC to isolate impurities (>95% purity) and characterize via HRMS/²D NMR .
  • Statistical Analysis : Apply ANOVA for multi-group experiments (e.g., environmental toxicity assays) with post-hoc Tukey tests (α = 0.05) .

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